Cas no 1202-25-1 (Methyl 4-(dimethylamino)benzoate)

Methyl 4-(dimethylamino)benzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-(dimethylamino)benzoate
- 4-Dimethylaminobenzoic acid methyl ester
- Methyl 4-dimethylaminobenzoate
- Benzoic acid,4-(dimethylamino)-,methyl ester
- Benzoic acid,p-(dimethylamino)-,methyl ester
- methyl (4-N,N-dimethylamino)benzoate
- methyl p-(N,N-dimethylamino)benzoate
- methyl p-dimethylaminobenzoate
- p-Dimethylaminobenzoic acid,methyl ester
- Benzoic acid, 4-(dimethylamino)-, methyl ester
- Methyl p-(dimethylamino)benzoate
- DBQGARDMYOMOOS-UHFFFAOYSA-N
- Benzoic acid, p-(dimethylamino)-, methyl ester
- Methyl 4-(N,N-dimethylamino)benzoate
- Methyl4-dimethylaminobenzoate
- p-Dimethylaminobenzoic acid, methyl ester
- FS-3918
- methyl 4-(dimethylamino) benzoate
- FT-0628633
- NSC64685
- 4-(dimethylamino)-2-methyl-benzoate
- CHEMBL3098157
- A804472
- SCHEMBL64502
- Z18417863
- MFCD00014905
- NS00023908
- AKOS002314496
- DTXSID30152728
- EINECS 214-863-8
- NSC 64685
- InChI=1/C10H13NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h4-7H,1-3H
- 1202-25-1
- Q63392583
- CS-W017264
- SY106372
- 4-(dimethylamino)benzoic acid methyl ester
- NSC-64685
- 4-(CH3)2NC6H4COOCH3
- W12324
- W-108482
- METHYL-4-DIMETHYL AMINOBENZOATE
- ALBB-023273
- aniline, 4-methoxycarbonyl-N,N-dimethyl-
-
- MDL: MFCD00014905
- インチ: 1S/C10H13NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h4-7H,1-3H3
- InChIKey: DBQGARDMYOMOOS-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C(C1C([H])=C([H])C(=C([H])C=1[H])N(C([H])([H])[H])C([H])([H])[H])=O
- BRN: 2209703
計算された属性
- せいみつぶんしりょう: 179.09500
- どういたいしつりょう: 179.095
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 29.5
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: ふん
- 密度みつど: 1.1248 (rough estimate)
- ゆうかいてん: 100-102°C
- ふってん: 311.75°C (rough estimate)
- フラッシュポイント: 112.6°C
- 屈折率: 1.5150 (estimate)
- PSA: 29.54000
- LogP: 1.53920
- ようかいせい: 未確定
Methyl 4-(dimethylamino)benzoate セキュリティ情報
- セキュリティの説明: S22-S24/25
- セキュリティ用語:S22;S24/25
Methyl 4-(dimethylamino)benzoate 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
Methyl 4-(dimethylamino)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1018042-1g |
Methyl 4-(dimethylamino)benzoate |
1202-25-1 | 98% | 1g |
¥40.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1018042-5g |
Methyl 4-(dimethylamino)benzoate |
1202-25-1 | 98% | 5g |
¥108.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1018042-100g |
Methyl 4-(dimethylamino)benzoate |
1202-25-1 | 98% | 100g |
¥1357.00 | 2024-08-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M23230-25g |
Methyl 4-dimethylaminobenzoate |
1202-25-1 | 25g |
¥456.0 | 2021-09-08 | ||
TRC | M303703-250mg |
Methyl 4-(dimethylamino)benzoate |
1202-25-1 | 250mg |
$75.00 | 2023-05-18 | ||
Apollo Scientific | OR907612-100g |
Methyl 4-(dimethylamino)benzoate |
1202-25-1 | 98+% | 100g |
£160.00 | 2025-02-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M132215-5g |
Methyl 4-(dimethylamino)benzoate |
1202-25-1 | 98% | 5g |
¥134.90 | 2023-09-02 | |
Chemenu | CM159596-100g |
Methyl 4-(dimethylamino)benzoate |
1202-25-1 | 95% | 100g |
$311 | 2021-06-16 | |
Apollo Scientific | OR907612-25g |
Methyl 4-(dimethylamino)benzoate |
1202-25-1 | 98+% | 25g |
£41.00 | 2025-02-20 | |
abcr | AB117895-5 g |
Methyl 4-dimethylaminobenzoate, 98%; . |
1202-25-1 | 98% | 5 g |
€84.50 | 2023-07-20 |
Methyl 4-(dimethylamino)benzoate 関連文献
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2. Laser-induced fluorescence spectroscopy and structure of microsolvated molecular clusters. Part 2.—Laser-induced fluorescence spectroscopy of jet-cooled ethyl 4-aminobenzoate, methyl 4-aminobenzoate, 4-aminobenzonitrile and their dimethylamino and pyrrolidino derivativesBrendan D. Howells,June McCombie,T. Frank Palmer,John P. Simons,Alan Walters J. Chem. Soc. Faraday Trans. 1992 88 2595
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3. 495. Steric effects in di- and tri-arylmethanes. Part VIII. Electronic absorption spectra of planar derivatives of Michler's Hydrol BlueC. Aaron,C. C. Barker J. Chem. Soc. 1963 2655
-
Shuwen Gong,Qingsong Liu,Xiaoqing Wang,Bo Xia,Zhipeng Liu,Weijiang He Dalton Trans. 2015 44 14063
Methyl 4-(dimethylamino)benzoateに関する追加情報
Methyl 4-(dimethylamino)benzoate (CAS No. 1202-25-1): A Comprehensive Overview
Methyl 4-(dimethylamino)benzoate, identified by the chemical formula C10H13NO2 and assigned the CAS number 1202-25-1, is a significant compound in the field of organic chemistry and pharmaceutical research. This ester derivative of p-dimethylaminobenzoic acid has garnered attention due to its versatile applications and potential in various scientific domains.
The molecular structure of Methyl 4-(dimethylamino)benzoate features a benzoate moiety linked to a dimethylamino group, which imparts unique chemical properties and reactivity. The presence of the dimethylamino group enhances the compound's basicity and solubility in polar solvents, making it a valuable intermediate in synthetic chemistry. Its stability under various conditions further solidifies its utility in both laboratory and industrial settings.
In recent years, Methyl 4-(dimethylamino)benzoate has been extensively studied for its potential applications in pharmaceuticals. Researchers have explored its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and as a building block for more complex molecules. The compound's ability to undergo various chemical transformations, such as nucleophilic substitution and condensation reactions, makes it a preferred choice for medicinal chemists.
One of the most compelling aspects of Methyl 4-(dimethylamino)benzoate is its biological activity. Preliminary studies have suggested that this compound exhibits promising pharmacological properties, including anti-inflammatory and analgesic effects. These findings have prompted further investigation into its potential as a therapeutic agent. Additionally, the compound's structural similarity to known bioactive molecules has led researchers to explore its role in drug design and development.
The synthesis of Methyl 4-(dimethylamino)benzoate can be achieved through multiple pathways, each offering distinct advantages depending on the desired scale and purity. Common methods include esterification of p-dimethylaminobenzoic acid with methanol in the presence of an acid catalyst, or through condensation reactions involving dimethylaniline and methyl acetoacetate. Advances in synthetic methodologies have improved the efficiency and yield of these processes, making Methyl 4-(dimethylamino)benzoate more accessible for research purposes.
The compound's solubility profile is another critical factor influencing its applications. Methyl 4-(dimethylamino)benzoate demonstrates good solubility in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO), which facilitates its use in various chemical reactions and formulations. This property is particularly advantageous in pharmaceutical formulations where solvent compatibility is essential for drug delivery systems.
In the realm of material science, Methyl 4-(dimethylamino)benzoate has been investigated for its potential use in polymer additives and coatings. Its ability to enhance thermal stability and mechanical properties makes it a candidate for improving the performance of polymers used in high-performance applications. Furthermore, its compatibility with other functional groups allows for tailored modifications, expanding its utility in material engineering.
The environmental impact of Methyl 4-(dimethylamino)benzoate is also a subject of interest. Studies have examined its degradation pathways and ecotoxicological profile to assess its environmental footprint. While preliminary data suggest that the compound is relatively stable under normal conditions, further research is needed to fully understand its long-term environmental behavior. Responsible handling and disposal practices are recommended to minimize any potential ecological impact.
Future research directions for Methyl 4-(dimethylamino)benzoate include exploring its role in drug discovery and development, particularly in targeting neurological disorders. The compound's interaction with biological targets such as enzymes and receptors remains an area ripe for investigation. Additionally, advancements in computational chemistry may provide new insights into its molecular interactions and pharmacological effects.
In conclusion, Methyl 4-(dimethylamino)benzoate (CAS No. 1202-25-1) is a multifaceted compound with significant applications across multiple scientific disciplines. Its unique chemical properties, biological activity, and synthetic versatility make it a valuable asset in pharmaceutical research, material science, and industrial chemistry. As ongoing studies continue to uncover new possibilities, this compound is poised to play an increasingly important role in advancing scientific knowledge and innovation.
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